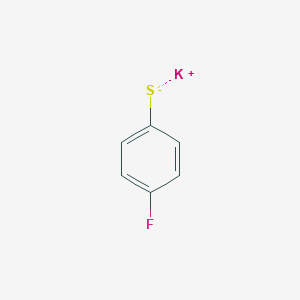

4-Fluorothiophenol potassium salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Fluorothiophenol potassium salt is an organosulfur compound with the molecular formula C6H4FSK It is a derivative of thiophenol, where a fluorine atom is substituted at the para position of the benzene ring

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 4-Fluorothiophenol potassium salt typically involves the reaction of 4-fluorobenzenesulfonyl chloride with sodium hydrogen sulfite solution to form sodium 4-fluorobenzenesulfinate. This intermediate is then reduced with sulfur dioxide to yield 4,4’-difluorodiphenyl disulfide, which is subsequently reacted with sodium borohydride in a water-miscible inert organic solvent to produce 4-fluorothiophenol. The final step involves the neutralization of 4-fluorothiophenol with potassium hydroxide to form this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and environmental impact.

化学反应分析

Types of Reactions

4-Fluorothiophenol potassium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiols.

Substitution: It can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Reactions often involve bases such as potassium carbonate and catalysts like copper(I) iodide.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

科学研究应用

Chemistry

4-Fluorothiophenol potassium salt serves as a building block in the synthesis of more complex organosulfur compounds. Its unique properties make it suitable for various chemical reactions, including:

- Oxidation : Producing sulfoxides and sulfones.

- Reduction : Generating thiols.

- Substitution Reactions : Leading to various substituted aromatic compounds depending on the nucleophile used.

Biology

In biological research, this compound is employed in studies of enzyme mechanisms and protein interactions. Its role as a thiol donor allows it to participate in redox reactions, which are crucial for understanding biochemical pathways.

Medicine

This compound has been utilized in the development of pharmaceuticals, particularly in synthesizing anti-cancer drugs like Bicalutamide. The compound's structural similarity to other therapeutic agents suggests potential applications in drug design and development .

Industry

The compound finds use in producing specialty chemicals and materials with unique properties. For instance, it can modify polymers like poly(vinyl chloride) (PVC) to enhance their characteristics through thiolation reactions .

Case Study: Detection of Thiophenols

Recent research has demonstrated the potential of this compound as a fluorescent probe for detecting thiophenols in environmental samples. A study showed that upon adding 4-methoxythiophenol to a solution containing the probe, significant fluorescence enhancement was observed, indicating its applicability in environmental monitoring.

| Sample Type | Thiophenol Spiked (μM) | Thiophenol Recovered (μM) | Recovery (%) |

|---|---|---|---|

| Artificial Seawater | 2 | 1.99 ± 0.334 | 100% |

| 10 | 10.12 ± 0.777 | 101% | |

| Tap Water | 2 | 1.84 ± 0.105 | 92% |

| 10 | 9.99 ± 0.405 | 100% | |

| Deionized Water | 2 | 2.11 ± 0.304 | 106% |

This data indicates that the probe can effectively detect thiophenols across different water types with high recovery rates .

作用机制

The mechanism of action of 4-Fluorothiophenol potassium salt involves its interaction with various molecular targets. In biological systems, it can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can affect protein structure and function, influencing various biochemical pathways .

相似化合物的比较

Similar Compounds

- 4-Chlorothiophenol

- 4-Bromothiophenol

- 4-Methylthiophenol

- 4-Nitrothiophenol

Uniqueness

4-Fluorothiophenol potassium salt is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This makes it more reactive in certain substitution reactions compared to its chloro, bromo, and methyl counterparts. Additionally, the fluorine atom can influence the compound’s biological activity, making it a valuable tool in medicinal chemistry .

生物活性

4-Fluorothiophenol potassium salt is an organosulfur compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of a fluorine atom, imparts distinct electronic properties that enhance its reactivity and biological activity. This article delves into the biological activities of this compound, exploring its mechanisms of action, applications in research and medicine, and relevant case studies.

The synthesis of this compound typically involves several steps, starting from 4-fluorobenzenesulfonyl chloride. The reaction proceeds through the formation of sodium 4-fluorobenzenesulfinate, which is subsequently reduced to yield 4-fluorothiophenol. The final product is obtained by neutralizing this thiophenol with potassium hydroxide.

The biological activity of this compound primarily stems from its ability to interact with thiol groups in proteins. This interaction can lead to the formation of disulfide bonds, which are critical for maintaining protein structure and function. Such modifications can influence various biochemical pathways, including enzyme activity and protein-protein interactions .

Anticancer Properties

Research has demonstrated that 4-fluorothiophenol derivatives play a role in the development of pharmaceuticals, particularly in anticancer drug synthesis. For instance, it is involved in the synthesis of Bicalutamide, a drug used for prostate cancer treatment. The compound's ability to modulate enzyme activities and protein interactions makes it a valuable tool in cancer research.

Enzyme Mechanisms and Protein Interactions

In biochemical studies, this compound has been employed to investigate enzyme mechanisms. Its reactivity allows researchers to probe the roles of thiols in enzymatic reactions, providing insights into enzyme kinetics and inhibition mechanisms .

Case Studies

- Detection of Thiophenols : A study developed a fluorescent probe that selectively detects thiophenols using 4-fluorothiophenol as a reference compound. The probe exhibited significant fluorescence enhancement upon interaction with thiophenols, demonstrating its utility in monitoring these compounds in biological samples .

- Antileishmanial Activity : In another study focusing on thiochroman derivatives (related compounds), certain derivatives exhibited high antileishmanial activity with low cytotoxicity. This suggests that compounds featuring similar structural motifs as 4-fluorothiophenol may hold therapeutic potential against parasitic diseases .

Comparative Analysis

属性

IUPAC Name |

potassium;4-fluorobenzenethiolate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FS.K/c7-5-1-3-6(8)4-2-5;/h1-4,8H;/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLXFZSWOBWFMB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)[S-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FKS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635671 |

Source

|

| Record name | Potassium 4-fluorobenzene-1-thiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132130-83-7 |

Source

|

| Record name | Potassium 4-fluorobenzene-1-thiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。